molecular formula C14H21NO3 B13858152 Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate

Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate

Cat. No.: B13858152
M. Wt: 251.32 g/mol
InChI Key: OHTCEDAZHOJRDL-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenylmethoxy group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like methanol or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phenylmethoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylmethoxy group, in particular, differentiates it from other similar compounds and contributes to its specific interactions and applications .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl 2-amino-4-methyl-3-phenylmethoxypentanoate

InChI

InChI=1S/C14H21NO3/c1-10(2)13(12(15)14(16)17-3)18-9-11-7-5-4-6-8-11/h4-8,10,12-13H,9,15H2,1-3H3

InChI Key

OHTCEDAZHOJRDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(=O)OC)N)OCC1=CC=CC=C1

Origin of Product

United States

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